molecular formula C9H13NO2 B1359396 2-Hexanoyloxazole CAS No. 898758-30-0

2-Hexanoyloxazole

Cat. No. B1359396
M. Wt: 167.2 g/mol
InChI Key: CDURLTQSHCMKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexanoyloxazole is a compound with the molecular formula C9H13NO2 . It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in the ring structure.


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide range of biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The molecular structure of 2-Hexanoyloxazole consists of a five-membered oxazole ring attached to a hexanoyl group . The InChI code for 2-Hexanoyloxazole is InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

2-Hexanoyloxazole has a molecular weight of 167.20 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Corrosion Inhibition

2-Butyl-hexahydropyrrolo[1,2-b][1,2]oxazole, a related compound to 2-Hexanoyloxazole, has been studied for its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid. It acts as a mixed-type inhibitor, with high efficiency under certain conditions, indicating potential applications in protecting metal surfaces from corrosion (Moretti, Guidi, & Fabris, 2013).

Medicinal Chemistry

In medicinal chemistry, the oxazole ring, as found in 2-Hexanoyloxazole, is a significant pharmacophore. It forms the core of various drugs with applications in therapeutic areas like anticancer, antitumor, antidiabetic, and anticonvulsant activities. This highlights the importance of oxazole derivatives in drug discovery (Das, Sikdar, & Bairagi, 2016).

Drug Resistance Reversal

Oxazole derivatives, similar in structure to 2-Hexanoyloxazole, are being studied for their potential to reverse multi-drug resistance in cancer treatments. They have been found to inhibit key transporters involved in drug resistance, suggesting a role in enhancing the efficacy of chemotherapeutic agents (Colabufo et al., 2009).

Plant Disease Resistance

Hexanoic acid, closely related to 2-Hexanoyloxazole, has been observed to induce resistance in plants against various pathogens. This application is significant in agricultural science for enhancing plant defense mechanisms and reducing crop losses due to diseases (Llorens et al., 2016).

Anticancer Agents

Oxazole-containing macrocycles, which are structurally related to 2-Hexanoyloxazole, have shown promise as anticancer agents targeting G-quadruplex DNA. Their specific binding properties and interaction mechanisms offer potential for targeted cancer therapies (Barbieri et al., 2007).

properties

IUPAC Name

1-(1,3-oxazol-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-4-5-8(11)9-10-6-7-12-9/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDURLTQSHCMKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642035
Record name 1-(1,3-Oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexanoyloxazole

CAS RN

898758-30-0
Record name 1-(2-Oxazolyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.